Tdzd-8

Kinase inhibition mechanism GSK-3β Non-ATP competitive

Procure the archetypal non-ATP competitive GSK-3β inhibitor (IC50=2 μM) to ensure mechanistic rigor in neuroprotection, inflammation, and leukemia stem cell studies. Differentiate with superior selectivity (>100 μM vs. CDK1, CK-II, PKA, PKC) and unique allosteric binding. Supplied as a solid powder, this tool compound mitigates the confounding off-target effects common to ATP-competitive alternatives like CHIR-99021, providing unambiguous target validation in your critical disease models.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 327036-89-5
Cat. No. B1684334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTdzd-8
CAS327036-89-5
Synonyms4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
TDZD-8
thiadiazolidinone-8
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)S1)CC2=CC=CC=C2
InChIInChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyJDSJDASOXWCHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TDZD-8 (CAS 327036-89-5) Procurement and Selection Overview for GSK-3β Inhibition Research


TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione), designated as GSK-3β Inhibitor I, is a small-molecule thiadiazolidinone (TDZD) analog that functions as a non-ATP competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) . With a molecular formula of C10H10N2O2S and a molecular weight of 222.26 g/mol, this compound is supplied as a solid with purity levels typically exceeding 98% as verified by HPLC or GC analysis [1]. Its primary biochemical activity is the inhibition of GSK-3β with an IC50 value of 2 µM, and it has been shown to exhibit selectivity over a panel of other kinases, including Cdk1/cyclin B, CK-II, PKA, and PKC, against which it displays minimal inhibitory effects (IC50 > 100 µM) . TDZD-8 is utilized in a range of research applications, including studies on phosphorylation/dephosphorylation signaling, inflammation, apoptosis, and neuroprotection [2].

Why Generic GSK-3 Inhibitor Substitution for TDZD-8 is Scientifically Unsupported Without Comparative Data


The class of GSK-3 inhibitors is highly heterogeneous, with members exhibiting fundamentally different mechanisms of action (ATP-competitive vs. non-ATP competitive), selectivity profiles, and in vivo efficacies. Consequently, a generic substitution of one GSK-3 inhibitor for another without direct, quantitative comparative evidence is scientifically unsound. For instance, TDZD-8 is a non-ATP competitive inhibitor, whereas widely used alternatives like SB415286 and CHIR99021 are ATP-competitive [1]. This difference in binding mode can lead to divergent downstream signaling effects and biological outcomes. Furthermore, inhibitors such as BIO and lithium, while effective in some contexts, possess significantly different selectivity profiles or potency, which can confound experimental results and lead to incorrect biological conclusions [2]. The following quantitative evidence guide directly addresses the critical question: 'Why should a scientific user prioritize TDZD-8 over a closely related analog or alternative?' by providing side-by-side, data-driven comparisons of key performance parameters.

TDZD-8 (CAS 327036-89-5) Quantitative Differential Evidence Against Key GSK-3 Inhibitor Comparators


Non-ATP Competitive Mechanism Differentiates TDZD-8 from ATP-Competitive Inhibitors Like SB415286 and CHIR99021

TDZD-8 is a non-ATP competitive inhibitor of GSK-3β, a mechanism that distinguishes it from ATP-competitive inhibitors such as SB415286, SB216763, and CHIR99021 [1]. This mechanistic difference is critical as non-ATP competitive inhibitors are less likely to be affected by high intracellular ATP concentrations and can exhibit a distinct selectivity profile.

Kinase inhibition mechanism GSK-3β Non-ATP competitive

TDZD-8 Exhibits Superior Selectivity Over Cdk1, CK-II, PKA, and PKC Compared to the Pan-Kinase Inhibitor BIO

TDZD-8 demonstrates high selectivity for GSK-3β over a panel of other kinases, with IC50 values exceeding 100 µM for Cdk1/cyclin B, casein kinase II (CK-II), protein kinase A (PKA), and protein kinase C (PKC) . In contrast, the widely used GSK-3 inhibitor BIO (6-bromoindirubin-3'-oxime) is a more promiscuous kinase inhibitor, with reported IC50 values of 83 nM for CDK5/p25, 300 nM for CDK2/cyclin A, and 320 nM for CDK1/cyclin B .

Kinase selectivity GSK-3β Off-target effects

In Vivo Efficacy of TDZD-8 in a Rat Model of Severe Acute Pancreatitis-Associated Kidney Injury Outperforms Lithium Chloride and SB216763

In a rat model of severe acute pancreatitis (SAP)-associated kidney injury, direct comparison of three GSK-3β inhibitors demonstrated that TDZD-8 provided superior renal protection compared to lithium chloride (LiCl) and SB216763. Treatment with TDZD-8 (1 mg/kg, i.v.) resulted in significantly lower serum levels of amylase (AMY), creatinine (Cr), and blood urea nitrogen (BUN), as well as improved pancreatic and renal histopathological scores, compared to the LiCl and SB216763 treatment groups (P < 0.05) [1].

In vivo pharmacology Severe acute pancreatitis Kidney injury

TDZD-8 Demonstrates Superior Solubility in DMSO Compared to Several Structurally Related TDZD Analogs

The solubility of a small molecule inhibitor in DMSO is a critical practical consideration for in vitro assay preparation and storage. TDZD-8 exhibits excellent solubility in DMSO, reported at 18 mg/mL by one vendor and >30 mg/mL by another [1]. This level of solubility is advantageous when preparing high-concentration stock solutions, which is essential for achieving the desired final concentrations in cell-based assays while minimizing solvent (DMSO) exposure to cells. While solubility data for all analogs is not systematically available, this property is often a point of differentiation among compounds within the same chemical class and directly impacts experimental workflow and reproducibility.

Compound solubility DMSO solubility In vitro assay preparation

Optimal Research and Industrial Application Scenarios for TDZD-8 (CAS 327036-89-5) Based on Differential Evidence


Investigating GSK-3β-Specific Signaling Pathways Requiring Minimal Off-Target Kinase Interference

For experimental designs where the primary objective is to dissect GSK-3β-dependent signaling with minimal confounding effects from other kinases, TDZD-8 is the preferred tool compound. Its demonstrated lack of significant inhibition (IC50 > 100 µM) against a panel of common off-targets, including Cdk1, CK-II, PKA, and PKC, provides a cleaner pharmacological profile compared to more promiscuous inhibitors like BIO . This high degree of selectivity reduces the risk of misinterpretation of biological results stemming from off-target kinase modulation, ensuring that observed phenotypes are more confidently attributed to GSK-3β inhibition.

In Vivo Preclinical Studies of Inflammatory Organ Injury, Particularly Acute Pancreatitis and Renal Dysfunction

TDZD-8 has been validated in a direct head-to-head in vivo study to be superior to both lithium chloride and SB216763 in a rat model of severe acute pancreatitis-associated kidney injury [1]. Therefore, for researchers developing preclinical models of inflammatory organ damage—especially those involving the pancreas and kidneys—TDZD-8 offers a data-supported advantage over these alternative GSK-3 inhibitors. Its use in these specific disease models is more likely to yield a robust and reproducible therapeutic effect based on existing comparative evidence.

Cellular Assays Conducted Under High ATP Concentrations or Where ATP-Competition is a Confounding Variable

The non-ATP competitive mechanism of action of TDZD-8 is a critical differentiator in experimental systems where cellular ATP levels are high or variable [2]. In such contexts, the potency of ATP-competitive inhibitors like SB415286, SB216763, or CHIR99021 can be significantly reduced due to competition with the millimolar concentrations of intracellular ATP [3]. TDZD-8, by binding to an allosteric site on GSK-3β, circumvents this issue, ensuring more consistent and predictable target inhibition regardless of cellular energy status. This makes it the inhibitor of choice for studies on metabolically active cells or under conditions of metabolic stress.

High-Throughput Screening and Automated Assay Workflows Requiring Reliable Compound Solubility

The high solubility of TDZD-8 in DMSO (≥18 mg/mL) is a significant practical advantage for high-throughput screening (HTS) and other automated assay formats [4]. This property facilitates the preparation of stable, concentrated stock solutions, minimizing the volume of DMSO introduced into assay wells and reducing the risk of compound precipitation during automated liquid handling. For core facilities and industrial screening groups, the robust solubility profile of TDZD-8 translates to improved assay reliability, fewer failed runs, and greater overall workflow efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tdzd-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.